N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core linked to a benzothiadiazole-sulfonamide moiety. The 4-ethoxyanilino substituent on the quinoxaline ring distinguishes it from structurally related compounds. The compound’s design aligns with medicinal chemistry strategies emphasizing heterocyclic cores (quinoxaline, benzothiadiazole) and sulfonamide pharmacophores to enhance target binding and solubility .
Properties
Molecular Formula |
C22H18N6O3S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C22H18N6O3S2/c1-2-31-15-12-10-14(11-13-15)23-21-22(25-17-7-4-3-6-16(17)24-21)28-33(29,30)19-9-5-8-18-20(19)27-32-26-18/h3-13H,2H2,1H3,(H,23,24)(H,25,28) |
InChI Key |
KJKMZTVHKCLOQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Preparation Methods
Method 1: Sulfonamide Formation
- Starting Materials: 2,1,3-benzothiadiazole-4-sulfonyl chloride and 4-ethoxyaniline.
- Solvent: Dimethylformamide (DMF).
- Temperature: Room temperature or slightly elevated temperatures may be employed.
- Dissolve 2,1,3-benzothiadiazole-4-sulfonyl chloride in DMF.
- Add a stoichiometric amount of 4-ethoxyaniline to the solution.
- Stir the reaction mixture at room temperature for several hours until completion.
- Purify the resulting product by precipitation or chromatography.
The yield of this method typically ranges from 60% to 85%, depending on the reaction time and purity of reagents used. Characterization can be performed using NMR spectroscopy and mass spectrometry.
Method 2: Quinoxaline Synthesis
- Starting Materials: 1,2-diaminobenzene and ethyl acetoacetate.
- Catalyst: Acetic acid or other suitable acid catalysts.
- Temperature: Reflux conditions.
- Mix 1,2-diaminobenzene with ethyl acetoacetate in a round-bottom flask.
- Add a few drops of acetic acid as a catalyst.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and isolate the quinoxaline derivative via crystallization.
This method often yields quinoxaline derivatives in moderate to high yields (50%-75%). The product is characterized by melting point determination and spectral analysis.
Method 3: Coupling Reaction
- Starting Materials: Quinoxaline derivative from Method 2 and sulfonamide from Method 1.
- Solvent: Toluene or DMF.
- Temperature: Elevated temperatures (e.g., reflux).
- Combine the quinoxaline derivative with the sulfonamide in a suitable solvent.
- Heat the mixture under reflux for several hours to promote coupling.
- After completion, cool the mixture and purify through recrystallization or column chromatography.
The final product can be obtained in yields ranging from 50% to 80%. Analytical techniques such as HPLC or GC-MS are utilized for purity assessment.
Summary Table of Preparation Methods
| Method | Starting Materials | Yield (%) | Key Steps |
|---|---|---|---|
| Method 1 | Benzothiadiazole sulfonyl chloride, 4-ethoxyaniline | 60 - 85 | Sulfonamide formation |
| Method 2 | 1,2-diaminobenzene, ethyl acetoacetate | 50 - 75 | Quinoxaline synthesis |
| Method 3 | Quinoxaline derivative, sulfonamide | 50 - 80 | Coupling reaction |
The preparation of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves multiple synthetic steps that can be optimized based on reagent quality and reaction conditions. The methods outlined provide a comprehensive overview of potential pathways for synthesizing this compound effectively while considering yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoxaline ring or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets may vary depending on the specific application, but common targets include microbial enzymes and cancer cell receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares core structural elements with several derivatives, differing primarily in substituents on the quinoxaline ring or sulfonamide group. Key analogues include:
N-[3-(3-ethoxypropylamino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide (): Substituent: 3-ethoxypropylamino group. Molecular weight: 444.5 g/mol. Computed properties: XLogP3 = 2.8, indicating moderate lipophilicity. The ethoxypropyl chain may enhance solubility but introduce steric hindrance compared to the target compound’s planar 4-ethoxyanilino group.
N-[3-(4-methylanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide (): Substituent: 4-methylanilino group. The methyl group reduces steric bulk compared to ethoxy but may lower solubility due to decreased polarity.
- Substituent: Furylmethyl group.
- Demonstrated ADAM17 inhibitory activity, suggesting that bulkier substituents (e.g., ethoxy vs. furyl) could influence enzyme binding.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The XLogP3 value of 2.8 for the ethoxypropylamino analogue () suggests moderate membrane permeability, which is critical for oral bioavailability. The target compound’s ethoxyanilino group may reduce logP slightly due to increased polarity.
- Hydrogen bonding :
Key Findings and Implications
- Substituent impact : Ethoxy groups improve solubility but may require balancing with lipophilicity for optimal bioavailability.
- Pharmacophore importance : The benzothiadiazole-sulfonamide moiety is critical for target engagement, as seen in multiple active analogues .
- Synthetic challenges: Bulky substituents (e.g., ethoxyanilino) may complicate synthesis compared to simpler groups like methyl .
Biological Activity
N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoxaline moiety and a benzothiadiazole sulfonamide group. Its chemical formula is C₁₈H₁₈N₄O₂S₂, and it has been studied for various biological applications.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell signaling and proliferation. Notably, it has been shown to target:
- Toll-like receptors (TLRs) : This compound acts as an antagonist for TLR7/8, which are crucial in the immune response. By inhibiting these receptors, it may have therapeutic potential in treating immune disorders .
- Antibacterial Activity : Preliminary studies suggest that compounds similar to this sulfonamide exhibit antibacterial properties against multidrug-resistant strains of bacteria by targeting bacterial division proteins such as FtsZ .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. In vitro studies have shown effectiveness against various gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell division and inhibiting growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Streptococcus pneumoniae | 0.25 µg/mL |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases.
Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal assessed the antibacterial efficacy of this compound against clinical isolates of MRSA. Results showed that it significantly inhibited bacterial growth at low concentrations compared to standard antibiotics such as ciprofloxacin and linezolid. The study concluded that further optimization could enhance its potency against resistant strains .
Study 2: Immune Modulation
Another investigation explored the immunomodulatory effects of the compound on TLR-mediated pathways. The findings suggested that it effectively downregulated TLR7/8 signaling in immune cells, providing insights into its potential application in treating autoimmune diseases .
Q & A
Q. Q1. What are the key synthetic strategies for preparing N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide, and how can reaction conditions be optimized?
A1. The synthesis typically involves sequential coupling reactions. For example:
Quinoxaline Core Formation : React anthranilic acid derivatives with glyoxal derivatives under acidic conditions to form the quinoxaline scaffold .
Sulfonamide Introduction : Couple the quinoxaline intermediate with benzothiadiazole sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
Ethoxyanilino Functionalization : Perform nucleophilic aromatic substitution (SNAr) using 4-ethoxyaniline in the presence of a base (e.g., K₂CO₃) and a catalytic Cu(I) salt .
Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading) and analyze yield via HPLC. For example, a 2³ factorial design can identify optimal conditions .
Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?
A2. Use a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : Verify substitution patterns (e.g., ethoxyanilino protons at δ 6.8–7.2 ppm, sulfonamide protons at δ 3.1–3.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₂₄H₂₀N₆O₃S₂: 521.1124) .
- Elemental Analysis : Match experimental vs. theoretical C, H, N, S content (error < 0.3%) .
Advanced Research Questions
Q. Q3. What computational methods are suitable for predicting the biological activity of this compound, and how do they align with experimental data?
A3.
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, tubulin). For instance, the benzothiadiazole sulfonamide group may bind to ATP pockets via hydrogen bonding .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable complexes) .
- Validation : Compare in silico predictions with in vitro assays (e.g., IC₅₀ values against cancer cell lines). Discrepancies >10% may suggest off-target effects or solvation issues .
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
A4. Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays) and use internal controls (e.g., doxorubicin as a reference) .
- Solubility Issues : Test solubility in DMSO/PBS mixtures (≥50 µM required for reliable IC₅₀). Use dynamic light scattering (DLS) to detect aggregates .
- Metabolic Stability : Perform microsomal stability assays (e.g., t₁/₂ > 30 min in human liver microsomes) to rule out rapid degradation .
Q. Q5. What strategies are recommended for modifying the compound to enhance selectivity toward a specific biological target?
A5.
- SAR Studies : Systematically vary substituents (e.g., replace ethoxy with methoxy or fluorine) and measure activity shifts. A table of modifications and IC₅₀ values can guide optimization:
| Modification | IC₅₀ (µM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| 4-Ethoxyanilino | 0.85 | 12.3 |
| 4-Methoxyanilino | 1.20 | 8.7 |
| 4-Fluoroanilino | 0.95 | 15.6 |
- Covalent Docking : Introduce electrophilic warheads (e.g., acrylamides) to target cysteine residues in kinases .
Methodological Guidance
Q. Q6. How should researchers design experiments to study the compound’s mechanism of action in cancer cells?
A6.
Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2).
Proteomics : Use SILAC labeling to quantify protein expression changes (e.g., tubulin β-III downregulation).
Functional Validation : Knock down candidate targets (e.g., CRISPR/Cas9) and assess resistance (e.g., IC₅₀ shifts >5-fold confirm target relevance) .
Q. Q7. What analytical techniques are critical for stability studies under physiological conditions?
A7.
- HPLC-UV : Monitor degradation products at λ = 254 nm (e.g., hydrolysis of sulfonamide group at pH 7.4).
- LC-MS/MS : Identify degradation pathways (e.g., oxidative de-ethylation of the ethoxy group) .
- Circular Dichroism (CD) : Track conformational changes in serum-containing media .
Data Contradictions and Reproducibility
Q. Q8. How can researchers address low reproducibility in synthetic yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
